A Comprehensive Technical Guide to 7-Bromoquinoline-3-carboxamide: Properties, Synthesis, and Research Applications
A Comprehensive Technical Guide to 7-Bromoquinoline-3-carboxamide: Properties, Synthesis, and Research Applications
Abstract: The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical overview of a specific derivative, 7-Bromoquinoline-3-carboxamide. While direct experimental data for this compound is limited in public literature, this document, intended for researchers and drug development professionals, consolidates predicted physicochemical properties, proposes a robust, field-proven synthesis protocol, and outlines expected analytical characterization data. Furthermore, it explores the potential applications of this molecule in drug discovery, grounded in the established bioactivity of analogous compounds. This guide serves as a foundational resource for scientists intending to synthesize, characterize, and utilize 7-Bromoquinoline-3-carboxamide in their research endeavors.
Introduction to the Quinoline Carboxamide Scaffold
Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a cornerstone in pharmaceutical development.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] When functionalized with a carboxamide group (-CONH₂), the resulting quinoline carboxamide scaffold gains additional hydrogen bonding capabilities and structural rigidity, making it an effective pharmacophore for interacting with biological targets.
Recent research has highlighted the potential of quinoline carboxamides as potent and selective inhibitors of key cellular targets. For instance, various derivatives have been investigated as anticancer agents targeting pathways like the DNA Damage Response (DDR) by inhibiting kinases such as ATM.[3][4] Others have shown promise as antimalarial agents with novel mechanisms of action.[5][6] The strategic placement of substituents, such as a bromine atom at the 7-position, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making 7-Bromoquinoline-3-carboxamide a compound of considerable interest for screening libraries and targeted synthesis campaigns.
Molecular Structure and Physicochemical Properties
Chemical Structure
7-Bromoquinoline-3-carboxamide consists of a quinoline ring system substituted with a bromine atom at position 7 and a carboxamide group at position 3.
Caption: 2D Structure of 7-Bromoquinoline-3-carboxamide.
Physicochemical Properties
As this compound is not widely cataloged, many of its physical properties must be calculated or estimated based on its structure and data from analogous compounds.
| Property | Value (Calculated/Estimated) | Source/Justification |
| Molecular Formula | C₁₀H₇BrN₂O | Atomic composition |
| Molecular Weight | 251.08 g/mol | Calculated from formula |
| Exact Mass | 249.9742 g/mol | Calculated (for ⁷⁹Br isotope) |
| CAS Number | Not assigned | Not found in major databases |
| Appearance | Predicted: Off-white to pale yellow solid | Typical for similar aromatic amides |
| Melting Point | Predicted: >200 °C | High degree of planarity and potential for intermolecular hydrogen bonding suggests a high melting point. |
| Solubility | Predicted: Sparingly soluble in water; soluble in DMSO, DMF, and hot alcohols. | Based on the properties of aromatic carboxamides. |
| XLogP3 | ~2.5 - 3.0 | Estimated based on analogs like 7-bromoquinoline (LogP ~2.99).[7] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Quinoline N) | Structural analysis |
Proposed Synthesis Protocol
The synthesis of 7-Bromoquinoline-3-carboxamide can be logically achieved via a two-step process starting from a suitable bromoaniline precursor, proceeding through a quinoline-forming cyclization to create the corresponding carboxylic acid, followed by amidation. This approach provides a clear, reliable path for obtaining the target compound.
Rationale and Workflow
The chosen synthetic strategy leverages the well-established Gould-Jacobs reaction for forming the quinolone core, followed by a standard peptide coupling reaction for the final amidation.[8] The precursor, 7-Bromoquinoline-3-carboxylic acid (CAS 892874-34-9), is commercially available, but its synthesis from 3-bromoaniline provides a more fundamental route.[9]
Caption: Proposed synthetic workflow for 7-Bromoquinoline-3-carboxamide.
Step 1: Synthesis of 7-Bromoquinoline-3-carboxylic acid
This protocol begins with the commercially available 7-Bromoquinoline-3-carboxylic acid. Should a researcher need to synthesize it, the Gould-Jacobs reaction followed by hydrolysis is a standard method.[8] The subsequent step is the conversion to the acid chloride, a highly reactive intermediate for amidation.
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Objective: To convert 7-Bromoquinoline-3-carboxylic acid to its more reactive acid chloride derivative.
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Causality: Carboxylic acids react slowly and inefficiently directly with ammonia. Conversion to the acid chloride creates a highly electrophilic carbonyl carbon, which reacts readily with nucleophiles like ammonia to form the stable amide bond.
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Protocol:
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Reagents & Equipment: 7-Bromoquinoline-3-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, ~5.0 eq), dry Dichloromethane (DCM) or Toluene, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-Bromoquinoline-3-carboxylic acid. b. Add dry DCM or Toluene to suspend the acid. c. Slowly add thionyl chloride dropwise at 0 °C. d. After the addition is complete, warm the mixture to reflux and heat for 2-4 hours, monitoring the reaction by TLC (thin-layer chromatography) until the starting material is consumed. e. Allow the reaction to cool to room temperature.
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Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 7-bromoquinoline-3-carbonyl chloride is typically a solid and is used immediately in the next step without further purification.
-
-
Safety: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas. Thionyl chloride is corrosive and reacts violently with water.
Step 2: Amidation to 7-Bromoquinoline-3-carboxamide
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Objective: To form the final carboxamide product via nucleophilic acyl substitution.
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Causality: The highly reactive acid chloride readily undergoes reaction with an ammonia source to form the thermodynamically stable amide product.
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Protocol:
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Reagents & Equipment: Crude 7-bromoquinoline-3-carbonyl chloride (from Step 1), concentrated Ammonium hydroxide solution (NH₄OH), Dichloromethane (DCM), separatory funnel, magnetic stirrer, ice bath.
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Procedure: a. Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C in an ice bath. b. Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate of the product will form. c. Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up and Purification: a. Dilute the reaction mixture with water and separate the organic layer. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-Bromoquinoline-3-carboxamide.
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Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of the synthesized product is critical. The following data are predicted based on the known effects of the quinoline core, bromine, and carboxamide functional groups.[10][11]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.3-9.5 ppm (s, 1H): H2 proton, highly deshielded by adjacent nitrogen. δ ~8.8-9.0 ppm (s, 1H): H4 proton. δ ~8.3-8.5 ppm (d, 1H): H8 proton, ortho to nitrogen. δ ~8.1-8.3 ppm (d, 1H): H5 proton. δ ~7.7-7.9 ppm (dd, 1H): H6 proton, coupled to H5 and H8. δ ~7.5-8.0 ppm (br s, 2H): -CONH₂ protons, broad signals, exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165-170 ppm: C=O of the carboxamide. δ ~148-152 ppm: C2, C4, C8a carbons adjacent to nitrogen. δ ~120-140 ppm: Aromatic carbons (C3, C4a, C5, C6, C8). δ ~118-122 ppm: C7 carbon attached to bromine (signal may be attenuated). |
| IR Spectroscopy (ATR) | ~3350, 3180 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amide. ~1670 cm⁻¹: C=O stretching (Amide I band). ~1600 cm⁻¹: N-H bending (Amide II band). ~1590, 1550, 1480 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~800-900 cm⁻¹: C-H out-of-plane bending indicating substitution pattern. |
| Mass Spectrometry (EI or ESI+) | m/z ~250 and 252: Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, the characteristic isotopic signature of a monobrominated compound. m/z ~233 and 235: Fragment corresponding to the loss of NH₃. m/z ~206 and 208: Fragment corresponding to the loss of the entire carboxamide group. |
Applications in Research and Drug Development
The 7-Bromoquinoline-3-carboxamide structure is a valuable starting point for drug discovery and chemical biology research.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight around 250 g/mol and a predicted LogP in a favorable range, this compound is an ideal candidate for FBDD screening libraries. Its rigid bicyclic core presents a well-defined vector for chemical elaboration once a binding interaction is identified.
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Scaffold for Kinase Inhibitors: The quinoline and quinolone carboxamide frameworks are prevalent in kinase inhibitors.[4] This compound could serve as a foundational scaffold for developing inhibitors against various kinases, including those in the DDR pathway like ATM, by synthesizing analogs with different substituents on the amide nitrogen.[3]
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Antiproliferative Agents: Many quinoline derivatives exhibit potent anticancer activity.[1][4] 7-Bromoquinoline-3-carboxamide is a prime candidate for screening against various cancer cell lines to identify potential antiproliferative effects. The bromine atom at the 7-position offers a potential metabolic blocking site or a key interaction point within a protein's binding pocket.
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Antimicrobial Research: The quinoline core is the basis for several antimalarial and antibacterial drugs.[5][12] The introduction of the bromo and carboxamide functionalities could lead to novel antimicrobial properties, warranting its inclusion in screening panels against bacterial, fungal, and parasitic pathogens.
Safety and Handling
As a novel chemical entity, 7-Bromoquinoline-3-carboxamide should be handled with care, assuming it may be hazardous. Extrapolating from safety data for related compounds like 7-bromo-4-hydroxyquinoline-3-carboxylic acid, the following precautions are advised.[13]
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GHS Hazard Classification (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
-
-
Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristics of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
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